molecular formula C4H2K2O5 B8287124 Potassium epoxysuccinate

Potassium epoxysuccinate

Cat. No. B8287124
M. Wt: 208.25 g/mol
InChI Key: IONWUDUSGKXPMQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07090780B2

Procedure details

A 2-liter three-neck flask was charged with 280 g of maleic anhydride and 428 ml of ultrapure water for dissolution. To the aqueous solution, 500 g of 48 wt % potassium hydroxide aqueous solution was added dropwise using a dropping funnel with cooling to keep the temperature at room temperature. Then, 18.8 g of sodium tungstate was added, and subsequently 332 g of 35% hydrogen peroxide water was added dropwise. The mixture was stirred for about 30 minutes, and 115 g of 48 wt % potassium hydroxide aqueous solution was gradually added. In this case, the flask was quickly cooled to keep the reaction temperature at 55 to 65° C. Then, the reaction mixture was kept at 65 to 60° C. for 30 minutes, to obtain a potassium epoxysuccinate aqueous solution. The aqueous solution was cooled to room temperature and concentrated to 300 ml, and it was poured into 1 liter of acetone. The produced precipitate was secured by filtration, for isolation as potassium epoxysuccinate.
Quantity
280 g
Type
reactant
Reaction Step One
Name
Quantity
428 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hydrogen peroxide water
Quantity
332 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium tungstate
Quantity
18.8 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[OH-:8].[K+:9].[OH2:10].OO>[O-][W]([O-])(=O)=O.[Na+].[Na+].O>[O:8]1[CH:3]([C:4]([O-:10])=[O:5])[CH:2]1[C:1]([O-:6])=[O:7].[K+:9].[K+:9] |f:1.2,3.4,5.6.7,9.10.11|

Inputs

Step One
Name
Quantity
280 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
428 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
hydrogen peroxide water
Quantity
332 g
Type
reactant
Smiles
O.OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
sodium tungstate
Quantity
18.8 g
Type
catalyst
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
In this case, the flask was quickly cooled
CUSTOM
Type
CUSTOM
Details
at 55 to 65° C
WAIT
Type
WAIT
Details
Then, the reaction mixture was kept at 65 to 60° C. for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(C(=O)[O-])C1C(=O)[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.